molecular formula C16H14FN3O4S B2861244 2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946263-96-3

2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2861244
CAS No.: 946263-96-3
M. Wt: 363.36
InChI Key: RQCWMSSTLKPZEG-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14FN3O4S and its molecular weight is 363.36. The purity is usually 95%.
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Biological Activity

2-Fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, a pyridazine moiety, and a benzenesulfonamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN3O3SC_{17}H_{14}FN_3O_3S, and it has a molecular weight of approximately 327.31 g/mol. The presence of fluorine, furan, and sulfonamide groups suggests significant reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₄FN₃O₃S
Molecular Weight327.31 g/mol
CAS Number946211-68-3
Key Functional GroupsFuran, Pyridazine, Sulfonamide

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biomolecular targets. Preliminary studies suggest that compounds with similar structural motifs often exhibit various biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth by interfering with folic acid synthesis.
  • Anticancer Properties : The furan and pyridazine components may contribute to anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : Molecular docking studies indicate that this compound may effectively bind to certain enzymes, potentially inhibiting their activity.

Biological Activity Studies

Recent research has focused on evaluating the biological activities of this compound through various assays.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed as a novel antibacterial agent.

Anticancer Activity

Cell viability assays using cancer cell lines have shown that the compound can induce apoptosis in certain types of cancer cells. The following table summarizes the IC50 values observed in different cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism of action appears to involve the activation of apoptotic pathways, although further studies are needed to elucidate the precise mechanisms involved.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that share structural similarities with this compound. These studies highlighted the importance of specific functional groups in enhancing biological activity.

For instance, modifications to the furan or pyridazine rings resulted in altered potency against microbial and cancerous cells, emphasizing the role of molecular structure in dictating biological effects.

Properties

IUPAC Name

2-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCWMSSTLKPZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.